1-甲基-N-(1-甲基-2-氧代吲哚啉-5-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

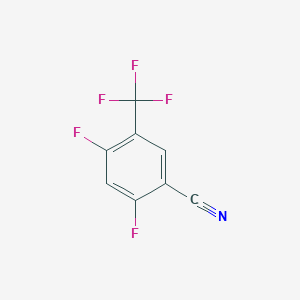

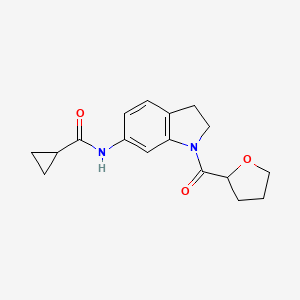

The compound "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have potential applications in pharmaceuticals, particularly due to the presence of the indolin-2-one moiety, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related triazole compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved a reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under acidic conditions . These methods could provide insights into the synthesis of the compound , although the exact synthesis route for "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These methods allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazole compounds can vary widely depending on the substituents attached to the core structure. The papers provided do not detail specific reactions for "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide," but they do mention the synthesis of related compounds and their subsequent characterization . These reactions typically involve the formation of amide bonds and the cyclization of precursor molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, density, and enthalpy of formation, can be predicted using computational methods like Gaussian 09 and can be experimentally determined using techniques like differential scanning calorimetry (DSC) . The sensitivity to impact and friction is also an important consideration, especially for energetic compounds . The provided papers do not give specific data on the physical and chemical properties of "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide," but they do provide a framework for how such properties might be assessed.

科学研究应用

药物发现中的合成路线和应用

1,2,3-三唑衍生物,包括结构上与 1-甲基-N-(1-甲基-2-氧代吲哚啉-5-基)-1H-1,2,3-三唑-4-甲酰胺相关的那些,已因其在药物发现、生物偶联、材料科学和药物化学中的应用而被广泛探索。这些化合物以其对水解的稳定性和显着的偶极矩为特征,从而可以有效地与生物靶标相互作用。1,2,3-三唑的合成多功能性,通过点击化学方法(如铜(I)催化的叠氮化物-炔烃环加成 (CuAAC))实现,已导致开发出具有广谱生物活性的多种分子 (Kaushik 等人,2019 年)。

新型三唑衍生物和专利申请

1,2,3-和 1,2,4-三唑衍生物的结构框架一直是众多专利申请和临床研究的重点,强调了它们在各种生物活性中的治疗潜力。这些活性包括抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性。对用于新药开发的三唑衍生物的持续兴趣突出了找到有效的合成方法和了解其对各种疾病的作用机制的重要性 (Ferreira 等人,2013 年)。

三唑的环保合成

1,2,3-三唑合成的最新进展集中在环保方法上,包括使用水作为溶剂和微波辐射来提高反应速率。这些方法不仅提供了环境效益,还提高了三唑化合物的产率和效率。在 1,2,3-三唑合成中探索新的、易于回收的催化剂和绿色化学原理,证明了对化学研究中可持续实践的承诺 (de Souza 等人,2019 年)。

金属表面的缓蚀

1,2,3-三唑衍生物的一个显着应用是在缓蚀领域。已证明这些化合物可以有效防止各种金属表面的腐蚀,包括钢、铜、铁和铝合金,在侵蚀性介质中。其机理通常涉及在金属表面形成一层保护层,从而显着降低腐蚀速率并延长金属部件的使用寿命 (Hrimla 等人,2021 年)。

对金黄色葡萄球菌的抗菌活性

含 1,2,3-和 1,2,4-三唑的杂化物的抗菌功效,特别是对金黄色葡萄球菌的抗菌功效,突显了这些化合物在解决抗生素耐药性方面的潜力。这些杂化物已被确定为关键细菌酶的有效抑制剂,为开发能够对抗耐药菌株的新型抗菌剂提供了一条有希望的途径 (Li 和 Zhang,2021 年)。

属性

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMFUBUQAFXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)